1-[[2-(3-oxo-1H-isoindol-2-yl)acetyl]amino]cyclopropane-1-carboxylic acid
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Overview
Description
1-[[2-(3-oxo-1H-isoindol-2-yl)acetyl]amino]cyclopropane-1-carboxylic acid is a synthetic organic compound featuring a cyclopropane ring and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[2-(3-oxo-1H-isoindol-2-yl)acetyl]amino]cyclopropane-1-carboxylic acid typically involves multiple steps:
-
Formation of the Isoindole Moiety:
- The isoindole ring can be synthesized via cyclization reactions involving phthalic anhydride and primary amines under acidic conditions.
- Example: Reacting phthalic anhydride with an amine in the presence of a catalyst like sulfuric acid.
-
Attachment of the Cyclopropane Ring:
- The cyclopropane ring can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
- Example: Using diazoacetate and a rhodium catalyst to form the cyclopropane ring.
-
Coupling of the Isoindole and Cyclopropane Units:
- The final step involves coupling the isoindole derivative with the cyclopropane carboxylic acid derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production may scale up these reactions using continuous flow reactors to ensure consistent yields and purity. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[[2-(3-oxo-1H-isoindol-2-yl)acetyl]amino]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially modifying the isoindole moiety.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the isoindole ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups like amines or thiols.
Scientific Research Applications
1-[[2-(3-oxo-1H-isoindol-2-yl)acetyl]amino]cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
1-[[2-(3-oxo-1H-isoindol-2-yl)acetyl]amino]cyclopropane-1-carboxylic acid: can be compared with other isoindole derivatives and cyclopropane-containing compounds.
Uniqueness:
- The combination of the isoindole and cyclopropane moieties in a single molecule is unique, potentially offering distinct biological activities and chemical properties not found in other compounds.
Comparison with Similar Compounds
Isoindole derivatives: Compounds containing the isoindole ring, such as phthalimide.
Cyclopropane derivatives: Compounds containing the cyclopropane ring, such as cyclopropane carboxylic acid.
Properties
IUPAC Name |
1-[[2-(3-oxo-1H-isoindol-2-yl)acetyl]amino]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-11(15-14(5-6-14)13(19)20)8-16-7-9-3-1-2-4-10(9)12(16)18/h1-4H,5-8H2,(H,15,17)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOATKNJYHIYQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)CN2CC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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